rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid
Description
rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a phenyl group at the 3-position and a carboxylic acid moiety at the 2-position. Its stereochemistry (rac- prefix) indicates a racemic mixture of enantiomers. The rigid bicyclic framework combined with the phenyl group confers unique physicochemical properties, such as enhanced structural rigidity and lipophilicity, making it a candidate for pharmaceutical and materials science applications .
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,15,16)/t10-,11+,12+,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUSVTIAASPYFL-LOWDOPEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. The reaction between a diene and a dienophile forms the bicyclic structure. The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or Grignard reactions. The carboxylic acid group is usually introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or amides.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Esters, amides.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The bicyclic structure provides rigidity, which can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related bicyclo[2.2.1]heptane derivatives (Table 1):
Key Observations :
- Phenyl vs. Amino Substituents: The phenyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to the polar amino analogue (logP ~0.5–1.0), impacting solubility and membrane permeability .
- Stereochemistry : The (1R,2S,3R,4S) configuration differentiates it from (1R,2R,3R,4S)-rel, which may exhibit distinct crystallinity or biological activity .
- 7-Oxa Modification : The oxygen atom introduces an electron-withdrawing effect, lowering the carboxylic acid’s pKa (~4.3 vs. ~4.8 for the target compound) .
Physicochemical Properties
| Property | Target Compound | 3-Amino Analogue | 7-Oxa Derivative |
|---|---|---|---|
| Molecular Weight | ~232.3 g/mol (C14H16O2) | ~155.2 g/mol (C8H13NO2) | ~142.15 g/mol (C7H10O3) |
| Predicted Density | ~1.25 g/cm³ | ~1.18 g/cm³ | ~1.31 g/cm³ |
| Boiling Point | ~290–320 °C | Not reported | ~290.7 °C |
| pKa (Carboxylic Acid) | ~4.8 (estimated) | ~4.5–5.0 | ~4.3 |
Notes:
Biological Activity
Rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound notable for its unique structure and potential biological activities. The compound's molecular formula is C13H14O2, with a molecular weight of approximately 206.25 g/mol. Its structure includes a phenyl group at the 3-position and a carboxylic acid functional group at the 2-position, which contributes to its chemical reactivity and biological properties.
The compound exhibits typical reactions associated with carboxylic acids, including esterification and acid-base reactions. Its buffering capacity is significant in biological environments, maintaining pH levels between 6 and 8.5, making it useful in cell culture applications and other biological systems.
Biological Activity
Research indicates that this compound may possess various biological activities:
- Buffering Agent : The compound acts as a non-ionic organic buffering agent in cellular environments, stabilizing pH levels crucial for cellular functions.
- Potential Therapeutic Applications : While specific therapeutic mechanisms are still under investigation, the compound's structural characteristics suggest potential applications in drug development.
Interaction Studies
Studies have focused on the interaction of this compound with various biological systems to elucidate its stability and compatibility under physiological conditions. These interactions are critical for understanding its potential therapeutic roles.
Comparative Analysis
To better understand this compound's properties relative to similar compounds, the following table summarizes key features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Bicyclic | Contains nitrogen in the ring structure |
| (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic | Amino group instead of phenyl |
| (1R,2S)-Bicyclo[2.2.1]heptan-7-one | Bicyclic | Ketone functional group |
This table highlights the diversity within the bicyclic framework while emphasizing the unique phenyl and carboxylic functionalities present in this compound.
Case Studies
Several studies have explored the biological activity of related bicyclic compounds:
-
Anti-arrhythmic Properties : Compounds structurally similar to this compound have shown promise in treating cardiac arrhythmias due to their ability to modulate ion channels involved in cardiac function .
- Study Reference : A series of bicyclic compounds were evaluated for anti-arrhythmic activity in mammalian models, demonstrating effective dose ranges for therapeutic applications.
-
Cell Culture Applications : The buffering capacity of this compound has been tested in various cell culture systems to maintain optimal pH levels during cellular growth and differentiation processes.
- Study Reference : Research indicated that maintaining pH within a specific range improved cell viability and function during experimental procedures.
Q & A
Q. What are the established synthetic routes for rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid?
Synthesis of bicyclo[2.2.1]heptane derivatives often involves cycloaddition reactions or functionalization of preformed bicyclic frameworks. For example, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been synthesized via Diels-Alder reactions, followed by hydrogenation or oxidation steps to introduce substituents like phenyl groups . Key intermediates may require protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups) to preserve stereochemical integrity during synthesis .
Q. What analytical methods are used to confirm the structure and purity of this compound?
Structural confirmation typically employs:
- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- ¹H NMR to resolve stereochemistry and substituent positions (e.g., coupling constants for bicyclic protons and phenyl group integration) .
- RP-HPLC for purity assessment, particularly for separating diastereomers or enantiomers in racemic mixtures .
Q. What solubility and purification challenges are associated with this compound?
The bicyclo[2.2.1]heptane core and hydrophobic phenyl group may limit solubility in polar solvents. Purification strategies include:
- Recrystallization using solvent mixtures (e.g., ethanol/water) to isolate crystalline forms.
- Chromatography (silica gel or chiral columns) for resolving stereoisomers . Hydroxymethyl or ester derivatives (e.g., methyl esters) can improve solubility during intermediate steps .
Advanced Research Questions
Q. How can reaction conditions be optimized for high stereochemical purity in synthesis?
Factorial design methodologies are critical for optimizing variables such as temperature, catalyst loading, and solvent polarity. For example:
- A 2³ factorial design could evaluate the effects of temperature (low vs. high), catalyst type (e.g., chiral vs. achiral), and reaction time on enantiomeric excess (ee). Statistical analysis (e.g., ANOVA) identifies significant factors and interactions .
- In situ monitoring (e.g., via FTIR or Raman spectroscopy) helps track intermediate formation and adjust conditions dynamically .
Q. How can researchers address contradictory spectroscopic data in structural assignments?
Discrepancies in NMR or IR data may arise from impurities, tautomerism, or dynamic effects. Resolution strategies include:
- 2D NMR techniques (e.g., COSY, NOESY) to confirm proton-proton correlations and spatial arrangements .
- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
- X-ray crystallography (if suitable crystals are obtained) for definitive stereochemical assignment, though this is not explicitly mentioned in the evidence .
Q. What strategies mitigate stereochemical challenges during synthesis?
The rac prefix indicates a racemic mixture, necessitating diastereomer separation or asymmetric synthesis:
- Chiral auxiliaries (e.g., Boc-protected amino groups) can enforce desired stereochemistry during bicyclic ring formation .
- Kinetic resolution using enantioselective catalysts or enzymes to favor one enantiomer .
- Dynamic kinetic resolution (DKR) combines racemization and selective transformation under controlled conditions .
Q. How does the bicyclo[2.2.1]heptane framework influence reactivity in downstream modifications?
The strained norbornane structure enhances reactivity in ring-opening or functionalization reactions:
Q. What safety protocols are critical for handling this compound and its intermediates?
Referencing precautionary codes (e.g., P210, P102):
- Thermal stability : Avoid open flames or sparks due to potential decomposition at elevated temperatures .
- Storage : Use airtight containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption, especially for Boc-protected intermediates .
- Waste disposal : Follow local regulations for organic acids and halogenated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
